1-Naphthyl isocyanate
Overview
Description
1-Naphthyl isocyanate, also known as 1-isocyanatonaphthalene or naphthalen-1-ylisocyanate, is an organic compound with the molecular formula C10H7NCO. It is a derivative of naphthalene, where one hydrogen atom is replaced by an isocyanate group (-NCO). This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
1-Naphthyl isocyanate can be synthesized through several methods:
Chemical Reactions Analysis
1-Naphthyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: When reacted with diols or polyols, it forms polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-naphthylamine and carbon dioxide.
Scientific Research Applications
1-Naphthyl isocyanate has several applications in scientific research:
Chemical Synthesis: It is used in the preparation of cationic aromatic urethanes and other derivatives
Biological Studies: It is employed in the study of cholangiolitic hepatotoxicity in laboratory animals.
Pharmaceutical Research: It is used to separate enantiomers of beta-blockers and other therapeutically relevant compounds.
Analytical Chemistry: It is utilized in high-performance liquid chromatography (HPLC) for the derivatization of aminoalcohols.
Mechanism of Action
The mechanism of action of 1-naphthyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various derivatives, including urethanes and ureas . In biological systems, its reactivity can lead to the formation of adducts with proteins and other biomolecules, which can be studied to understand its toxicological effects .
Comparison with Similar Compounds
1-Naphthyl isocyanate can be compared with other isocyanates such as:
Phenyl isocyanate: Similar in reactivity but differs in the aromatic ring structure.
2-Naphthyl isocyanate: An isomer with the isocyanate group at the 2-position of the naphthalene ring.
Benzyl isocyanate: Contains a benzyl group instead of a naphthyl group
These compounds share similar reactivity patterns but differ in their specific applications and physical properties.
Properties
IUPAC Name |
1-isocyanatonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQNKCYCTYYMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058949 | |
Record name | 1-Isocyanatonaphthalene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |
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Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid; | |
Record name | 1-Naphthyl isocyanate | |
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CAS No. |
86-84-0, 30135-65-0 | |
Record name | 1-Naphthyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-84-0 | |
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Record name | alpha-Naphthyl isocyanate | |
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Record name | Isocyanatonaphthalene | |
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Record name | 1-Naphthyl isocyanate | |
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Record name | Naphthalene, 1-isocyanato- | |
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Record name | 1-Isocyanatonaphthalene | |
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Record name | 1-naphthyl isocyanate | |
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Record name | Isocyanatonaphthalene | |
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Record name | 1-NAPHTHYLISOCYANATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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